molecular formula C19H18N2S B317075 3-(4-Phenylphenyl)-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine

3-(4-Phenylphenyl)-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine

Cat. No.: B317075
M. Wt: 306.4 g/mol
InChI Key: KHGDCMWUEWWELQ-UHFFFAOYSA-N
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Description

3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine is a complex heterocyclic compound that features a unique fusion of a thiazole ring with a diazepine ring, further substituted with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Construction of the Diazepine Ring: The thiazole intermediate is then subjected to cyclization with appropriate diamines under acidic or basic conditions to form the diazepine ring.

    Introduction of the Biphenyl Group: The final step involves the coupling of the biphenyl group to the thiazolo-diazepine core, which can be achieved through Suzuki or Stille coupling reactions using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst and reagent selection.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the diazepine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts for coupling reactions, halogenating agents for electrophilic substitutions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the diazepine ring.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, 3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine has shown potential as a pharmacophore in drug design. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of 3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can enhance binding affinity through π-π interactions, while the thiazole and diazepine rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-based antibiotics (e.g., sulfathiazole) share the thiazole ring but differ in their overall structure and biological activity.

    Diazepine Derivatives: Benzodiazepines, such as diazepam, share the diazepine ring but have different substituents and pharmacological profiles.

    Biphenyl Compounds: Biphenyl-based drugs, like certain non-steroidal anti-inflammatory drugs (NSAIDs), share the biphenyl group but differ in their core structure.

Uniqueness

What sets 3-[1,1’-Biphenyl]-4-yl-5,6,7,8-tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepine apart is its unique combination of the thiazole, diazepine, and biphenyl moieties. This fusion creates a compound with a distinct set of chemical and biological properties, making it a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C19H18N2S

Molecular Weight

306.4 g/mol

IUPAC Name

3-(4-phenylphenyl)-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine

InChI

InChI=1S/C19H18N2S/c1-2-6-15(7-3-1)16-8-10-17(11-9-16)18-14-22-19-20-12-4-5-13-21(18)19/h1-3,6-11,14H,4-5,12-13H2

InChI Key

KHGDCMWUEWWELQ-UHFFFAOYSA-N

SMILES

C1CCN2C(=CSC2=NC1)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CCN2C(=CSC2=NC1)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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